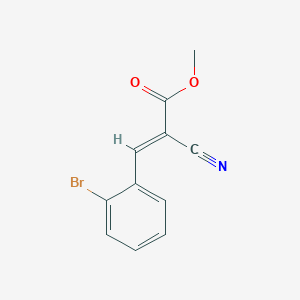

Methyl 2-cyano-3-(2-bromophenyl)acrylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-cyano-3-(2-bromophenyl)acrylate (CAS: 109460-96-0) is a brominated acrylate ester featuring a cyano group at the α-position and a 2-bromophenyl substituent at the β-position of the acrylate backbone. This compound is synthesized via Knoevenagel condensation, typically involving 2-bromobenzaldehyde and methyl cyanoacetate under acidic or basic conditions . The bromine atom at the ortho position of the phenyl ring confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, materials science, and coordination chemistry.

准备方法

Structural and Chemical Properties

Before delving into synthetic methodologies, it is critical to understand the compound’s structural features. The molecular formula C₁₁H₈BrNO₂ (molecular weight: 266.09 g/mol) includes a planar α,β-unsaturated ester system stabilized by conjugation between the cyano group and the aromatic ring . The bromine atom at the ortho position of the phenyl group introduces steric hindrance, influencing reaction kinetics and regioselectivity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈BrNO₂ |

| Molecular Weight | 266.09 g/mol |

| SMILES | COC(=O)C(=CC1=CC=CC=C1Br)C#N |

| InChI | InChI=1S/C11H8BrNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-6H,1H3/b9-6+ |

| Melting Point | Not reported |

Knoevenagel Condensation: Primary Synthetic Route

The Knoevenagel condensation between 2-bromobenzaldehyde and methyl cyanoacetate is the most widely used method for synthesizing this compound. This base-catalyzed reaction forms the α,β-unsaturated ester via dehydration.

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the enolate (generated from methyl cyanoacetate) on the aldehyde carbonyl, followed by elimination of water. Triethylamine (TEA) or piperidine are common catalysts, while ethanol or water serves as the solvent .

Optimized Procedure

-

Reactants : 2-Bromobenzaldehyde (1.0 equiv), methyl cyanoacetate (1.2 equiv).

-

Catalyst : Triethylamine (10 mol%).

-

Solvent : Ethanol (10 mL/mmol aldehyde).

-

Conditions : Microwave irradiation (55 W, 35 min) or reflux (6–8 h).

-

Workup : Acidification with HCl, filtration, and recrystallization from ethanol.

Table 2: Comparative Yields Under Different Conditions

| Method | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Conventional Heating | TEA | EtOH | 8 | 70–75 |

| Microwave Irradiation | TEA | EtOH | 0.58 | 85–90 |

| Conventional Heating | Piperidine | H₂O | 24 | 60–65 |

Microwave irradiation significantly enhances reaction efficiency, reducing time from hours to minutes while improving yields . The use of water as a solvent, though eco-friendly, results in lower yields due to poor solubility of reactants.

Alternative Synthetic Routes

Iminoether Hydrochloride Intermediate Method

A patent by CN101417962A describes a two-step process involving iminoether hydrochloride :

-

Step 1 : Reaction of 2-bromophenylacetonitrile with methanol and dry HCl to form iminoether hydrochloride.

-

Step 2 : Condensation with methyl cyanoacetate in the presence of alkali (e.g., K₂CO₃).

This method claims reduced waste generation and high purity but requires stringent anhydrous conditions. Yields are comparable to Knoevenagel condensation (80–85%), though scalability remains untested.

Solid-Phase Synthesis

Recent studies explore heterogeneous catalysts like MgO or SiO₂-supported bases to simplify product isolation. For example:

Solid-phase methods avoid aqueous workup but struggle with catalyst recovery and reuse.

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but complicate purification. Ethanol balances reactivity and practicality, making it the preferred choice.

Catalytic Systems

-

Organic Bases : TEA > piperidine > pyridine (due to basicity and steric factors).

-

Inorganic Bases : K₂CO₃ or NaOH in biphasic systems (yield: 65–70%).

Temperature Control

Microwave-assisted synthesis achieves rapid heating, minimizing side reactions like ester hydrolysis. Conventional methods require precise temperature control (70–80°C) to prevent decomposition.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analyses (C18 column, MeCN/H₂O = 70:30) show >98% purity for microwave-synthesized batches .

Applications and Derivatives

The compound serves as a precursor for:

化学反应分析

反应类型

吡可地拉嗪经历了几种类型的化学反应,包括:

氧化: 吡可地拉嗪可以氧化形成各种氧化衍生物。

还原: 它可以在特定条件下被还原以产生还原形式。

常见的试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

形成的主要产物

氧化: 吡可地拉嗪的氧化衍生物。

还原: 吡可地拉嗪的还原形式。

取代: 具有不同官能团的取代衍生物.

科学研究应用

Organic Synthesis

Methyl 2-cyano-3-(2-bromophenyl)acrylate serves as a versatile building block in organic synthesis. Its unique structure allows for further functionalization, making it useful in the creation of complex molecules.

Table 1: Synthetic Applications

| Application Area | Description |

|---|---|

| Building Block | Used in synthesizing various heterocycles and pharmaceuticals. |

| Reagent | Acts as a reagent in multi-component reactions to generate diverse compounds. |

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the development of anti-cancer agents and other pharmaceuticals.

Case Study: Anticancer Activity

- A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Table 2: Biological Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | Cell cycle arrest |

Material Science

In materials science, this compound is explored for its properties as a UV absorber and stabilizer in polymers.

Application in Coatings:

The compound's ability to absorb UV light makes it suitable for use in coatings that protect underlying materials from degradation.

Table 3: Material Properties

| Property | Value |

|---|---|

| UV Absorption | High (λ_max ~ 300 nm) |

| Thermal Stability | Good (decomposes above 200°C) |

作用机制

相似化合物的比较

Structural Features

The structural variations among analogues primarily involve substituents on the phenyl ring or modifications to the ester group. Key comparisons include:

Table 1: Structural and Molecular Comparison

Key Observations :

- Electronic Effects : Bromine (electron-withdrawing) and methoxy (electron-donating) substituents significantly alter the acrylate’s electron density, impacting reactivity .

- Steric Influence : Ortho-substituted derivatives (e.g., 2-bromo or 2-methoxy) exhibit hindered rotation, affecting crystal packing and intermolecular interactions .

Physical and Chemical Properties

Table 2: Key Physical Properties

Key Findings :

- Brominated derivatives exhibit stronger intermolecular interactions (e.g., halogen bonding) compared to methoxy or methyl analogues, enhancing thermal stability .

常见问题

Q. What are the optimized synthetic routes for Methyl 2-cyano-3-(2-bromophenyl)acrylate, and how can reaction conditions be systematically improved?

Answer:

The compound can be synthesized via Knoevenagel condensation between methyl cyanoacetate and 2-bromobenzaldehyde. Key parameters include:

- Solvent system : Methanol or ethanol, often with acetic acid as a catalyst .

- Catalysts : Piperidine or ammonium acetate to accelerate the reaction .

- Temperature : Reflux conditions (~60–80°C) for 4–8 hours, monitored by TLC .

- Purification : Recrystallization from ethanol or column chromatography for higher purity .

To optimize yields, vary molar ratios (e.g., 1:1.2 aldehyde:cyanoacetate) and employ inert atmospheres to minimize side reactions.

Q. What advanced spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

Answer:

- 1H/13C NMR : Assign peaks for the acrylate backbone (e.g., cyano group at ~110–120 ppm in 13C NMR) and aromatic protons from the 2-bromophenyl moiety .

- FTIR : Confirm C≡N stretching (~2200 cm⁻¹) and ester C=O (~1700 cm⁻¹) .

- Single-crystal X-ray diffraction : Resolve bond lengths and angles using SHELXL refinement (e.g., C-Br bond distance ~1.89 Å) . Crystallization in ethyl acetate/hexane mixtures yields suitable crystals .

Q. How can density functional theory (DFT) be applied to predict electronic properties and reactivity of this compound?

Answer:

- Functional selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties .

- Basis sets : Use 6-311G(d,p) for geometry optimization and frequency calculations .

- Applications : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites . Compare computed IR/NMR spectra with experimental data to validate models .

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., bond lengths or reaction outcomes)?

Answer:

- Cross-validation : Re-examine computational parameters (e.g., solvent effects in DFT) and experimental conditions (e.g., crystal packing forces in X-ray data) .

- Error analysis : Compare mean absolute deviations (e.g., DFT-predicted vs. experimental bond lengths) and refine functionals if discrepancies exceed 2% .

- Multi-technique approach : Use complementary methods like Raman spectroscopy or mass spectrometry to confirm ambiguous results .

Q. What methodologies are recommended for studying 1,3-dipolar cycloaddition reactions involving this compound?

Answer:

- Reagent selection : Azides or nitrones as dipolar partners, given the electron-deficient acrylate backbone .

- Conditions : Use aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .

- Mechanistic probes : Employ DFT to model transition states or isotopic labeling (e.g., 13C-cyano group) to track regioselectivity .

Q. What are the best practices for crystallographic refinement of this compound using SHELX software?

Answer:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL .

- Parameters : Optimize thermal displacement parameters (Uiso) and apply extinction corrections .

- Validation : Check R-factors (target < 0.05 for Rint) and validate with PLATON for symmetry errors .

Q. How can advanced NMR techniques (e.g., 2D-COSY, HSQC) resolve complex signal overlap in this compound?

Answer:

- 2D-COSY : Identify coupling between adjacent protons (e.g., acrylate vinyl protons) .

- HSQC : Correlate 1H signals with 13C shifts, particularly for aromatic carbons adjacent to bromine .

- NOESY : Detect spatial proximity between the cyano group and aromatic ring in steric environments .

Q. What strategies mitigate decomposition or side reactions during storage or handling of this compound?

Answer:

- Storage : Seal under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the cyano/ester groups .

- Handling : Use anhydrous solvents (e.g., dried THF) in reactions to avoid moisture-induced degradation .

- Stability assays : Monitor via HPLC or TLC over time; repurify if decomposition exceeds 5% .

属性

CAS 编号 |

109460-96-0 |

|---|---|

分子式 |

C11H8BrNO2 |

分子量 |

266.09 g/mol |

IUPAC 名称 |

methyl (E)-3-(2-bromophenyl)-2-cyanoprop-2-enoate |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-6H,1H3/b9-6+ |

InChI 键 |

SSKFRKHFQPOMDS-UHFFFAOYSA-N |

SMILES |

COC(=O)C(=CC1=CC=CC=C1Br)C#N |

手性 SMILES |

COC(=O)/C(=C/C1=CC=CC=C1Br)/C#N |

规范 SMILES |

COC(=O)C(=CC1=CC=CC=C1Br)C#N |

同义词 |

METHYL2-CYANO-3-(2-BROMOPHENYL)-ACRYLATE |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。